Pterocarpanos
Pterocarpans are a class of polyphenolic compounds primarily found in leguminous plants such as Pterocarpus species and Acacia. These natural products exhibit diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Structurally, pterocarpans feature a hydroxyl group at the 2-position and a carbonyl group at the 3-position on a benzene ring, which contribute to their distinctive pharmacological profiles.
In recent years, extensive research has been conducted on pterocarpans due to their potential applications in various fields. For instance, studies have shown that these compounds can effectively inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells, making them promising candidates for developing new antioxidants and therapeutic agents. Additionally, some pterocarpans display significant anti-inflammatory effects by modulating cytokine expression and inhibiting inflammatory pathways. Furthermore, their antimicrobial properties make them valuable for formulating natural preservatives and topical treatments.
Overall, the multifaceted bioactivities of pterocarpans highlight their potential in pharmaceuticals, cosmetics, and food industries, making them an exciting area of investigation for scientists and researchers worldwide.

Estrutura | Nome químico | CAS | MF |
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Erythrabyssin II | 77263-06-0 | C25H28O4 |
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Barbacarpan | 213912-46-0 | C20H18O4 |
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2-Methoxypterocarpin | 55334-50-4 | C18H16O6 |
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Glyurallin A | 199331-36-7 | C21H20O5 |
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Methylnissolin-3-O-glucoside | 94367-42-7 | C23H26O10 |
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Maackiain | 19908-48-6 | C16H12O5 |
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6H-Benzofuro[3,2-c][1]benzopyran-3,6a(11aH)-diol,9-methoxy-10-(3-methyl-2-buten-1-yl)-, (6aS,11aS)- | 74515-47-2 | C21H22O5 |
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Bryacarpene 4 | 55306-16-6 | C18H16O6 |
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6H-Benzofuro[3,2-c][1]benzopyran,3,8,9,10-tetramethoxy- | 55306-17-7 | C19H18O6 |
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3-Hydroxy-8,9-methylenedioxypterocarpene | 59901-98-3 | C16H10O5 |
Literatura Relacionada
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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